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Introduction
Amphotericin A is a polyene macrolide antibiotic that was co-discovered with its more famous

and clinically utilized counterpart, Amphotericin B. While Amphotericin B went on to become a

cornerstone in the treatment of systemic fungal infections, Amphotericin A was sidelined due

to its comparatively weaker antifungal activity. This technical guide provides an in-depth look at

the history of Amphotericin A's discovery, its initial characterization, and the experimental

protocols used in the seminal studies that first identified this compound. For clarity and ease of

comparison, all quantitative data is summarized in structured tables, and key experimental

workflows are visualized using diagrams.

The Discovery of Amphotericins A and B
In 1955, a team of researchers at the Squibb Institute for Medical Research, including W. Gold,

H. A. Stout, J. F. Pagano, and R. Donovick, announced the discovery of two new antifungal

agents: Amphotericin A and Amphotericin B.[1] These compounds were isolated from a

previously undescribed species of actinomycete, Streptomyces nodosus. The producing

organism was cultured from a soil sample collected in the Orinoco River region of Venezuela.

[1] The discovery was the result of a broad screening program for new antibiotics from soil

microorganisms.
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The initial report highlighted that both compounds exhibited antifungal properties, but that

Amphotericin B was the more potent of the two.[1] This early differentiation in activity set the

course for the future development of Amphotericin B as a therapeutic agent, leaving

Amphotericin A primarily as a subject of chemical and academic interest.

Physicochemical Properties
Initial characterization of the crystalline forms of Amphotericin A and B was carried out by

Vandeputte, Wachtel, and Stiller at the Squibb Institute.[2] Amphotericin A was found to be an

amphoteric substance, a property that inspired its name.

Property Amphotericin A Reference

Molecular Formula C47H75NO17 [3]

Molecular Weight 926.1 g/mol

Appearance Crystalline solid

Solubility

Soluble in acidic and basic

aqueous solutions; sparingly

soluble in methanol; insoluble

in acetone, ether, and

hydrocarbons.

UV Absorption Maxima (in

Methanol)
318, 304, 291, 228 mµ

Experimental Protocols
Isolation and Purification of Crystalline Amphotericin A
The original protocol for the isolation and purification of Amphotericin A from the fermentation

broth of Streptomyces nodosus as described by Vandeputte, Wachtel, and Stiller in 1955

involved a multi-step process of extraction and crystallization.

Protocol 1: Isolation and Purification of Amphotericin A
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Broth Extraction: The whole fermentation broth was extracted at a pH of 9.5-10.5 with n-

butanol.

Solvent Concentration: The butanol extract was concentrated under vacuum.

Methanol Extraction: The concentrated butanol extract was then extracted with methanol.

Precipitation: The active material was precipitated from the methanol solution by the addition

of ether.

Crude Mixture Separation: The crude mixture of Amphotericins A and B was dissolved in a

minimal amount of hot formamide.

Selective Precipitation of Amphotericin B: Upon cooling, Amphotericin B, being less soluble,

precipitated out and was removed by filtration.

Crystallization of Amphotericin A: The formamide filtrate, now enriched with Amphotericin
A, was treated with a large volume of water to precipitate crude Amphotericin A.

Recrystallization: The crude Amphotericin A was then recrystallized from hot water at a pH

of 8.5 to yield the final crystalline product.
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Fig. 1: Isolation and Purification of Amphotericin A.
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In Vitro Antifungal Activity Assessment
The initial in vitro antifungal activity of Amphotericin A was determined using a broth dilution

method, as detailed by Gold, Stout, Pagano, and Donovick in their 1955 publication. This

method was used to determine the minimum inhibitory concentration (MIC) against a variety of

fungal species.

Protocol 2: Broth Dilution Method for MIC Determination

Medium Preparation: A suitable broth medium for fungal growth was prepared and sterilized.

Compound Dilution: A stock solution of Amphotericin A was prepared and serially diluted in

the broth medium to create a range of concentrations.

Inoculum Preparation: A standardized suspension of the test fungus was prepared.

Inoculation: Each dilution of Amphotericin A was inoculated with the fungal suspension. A

positive control (broth with inoculum, no drug) and a negative control (broth only) were also

included.

Incubation: The inoculated tubes or plates were incubated under appropriate conditions for

fungal growth.

MIC Determination: The MIC was determined as the lowest concentration of Amphotericin
A that completely inhibited visible growth of the fungus.

Prepare Serial Dilutions of Amphotericin A in Broth

Inoculate Dilutions

Prepare Standardized Fungal Inoculum

Incubate Observe for Growth Determine MIC

Click to download full resolution via product page

Fig. 2: Broth Dilution Method for MIC Determination.

Comparative In Vitro Antifungal Activity
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The primary reason for the divergent paths of Amphotericin A and B was the superior

antifungal potency of the latter. The 1955 study by Gold et al. provided a direct comparison of

their activities against several yeast and yeast-like fungi.

Fungal Species
Amphotericin A
(MIC, µg/mL)

Amphotericin B
(MIC, µg/mL)

Reference

Candida albicans 1.2 0.3

Saccharomyces

cerevisiae
0.6 0.15

Cryptococcus

neoformans
2.5 0.6

Rhodotorula sp. >100 1.2

As the data clearly indicates, Amphotericin B demonstrated significantly lower MIC values,

indicating greater potency against the tested fungal strains.

Mechanism of Action
While the specific signaling pathways affected by Amphotericin A were not elucidated in the

initial studies, it is presumed to share the same general mechanism of action as other polyene

macrolides. This involves binding to ergosterol in the fungal cell membrane, leading to the

formation of pores or channels. This disruption of the membrane integrity results in the leakage

of intracellular ions and ultimately, cell death. The difference in potency between Amphotericin
A and B is likely attributable to subtle structural differences that affect their affinity for ergosterol

and their ability to form stable pores in the fungal membrane.
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Fig. 3: Presumed Mechanism of Action of Amphotericin A.

Conclusion
The discovery of Amphotericin A, alongside Amphotericin B, was a significant event in the

history of antibiotic research. Although overshadowed by its more potent sibling, the story of

Amphotericin A provides valuable insights into the process of drug discovery and the

importance of comparative efficacy studies. The detailed experimental protocols from the

original research demonstrate the foundational techniques of natural product isolation and

antimicrobial susceptibility testing that have been refined over the decades. While not a clinical

success, Amphotericin A remains an important molecule in the broader history of the

development of antifungal therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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